N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a trifluoromethylbenzamide group and a propylaminoethyl oxo side chain. Its molecular formula is C₂₁H₂₂F₃N₅O₂S, with a molecular weight of 477.5 g/mol. Key structural attributes include:
- 4-(Trifluoromethyl)benzamide: The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, influencing pharmacokinetic properties.
While direct experimental data (e.g., crystallographic or pharmacological) for this compound is scarce, its structural analogs provide insights into its likely properties.
Properties
IUPAC Name |
N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S/c1-2-7-22-15(26)8-25-16(13-9-28-10-14(13)24-25)23-17(27)11-3-5-12(6-4-11)18(19,20)21/h3-6H,2,7-10H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAZWIQRJCGBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propylamino Group: This can be achieved through nucleophilic substitution reactions where a propylamine is introduced to the intermediate compound.
Attachment of the Benzamide Moiety: This step usually involves amide bond formation, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Addition of the Trifluoromethyl Group: This can be introduced via electrophilic trifluoromethylation reactions using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzoic acid, while reduction could produce N-(2-(2-hydroxy-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its trifluoromethyl group imparts significant stability and lipophilicity, making it useful in the design of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity profile make it suitable for various applications, including as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the thieno[3,4-c]pyrazole core can interact with various biological pathways.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound 2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 893943-14-1, C₂₀H₁₇F₂N₃O₂S₂, MW 433.5 g/mol) serves as a relevant comparator . The table below highlights critical distinctions:
| Property | Target Compound | Analog (CAS 893943-14-1) |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole | Thieno[3,4-c]pyrazole |
| Benzamide Substituent | 4-(Trifluoromethyl) | 4-Methoxy |
| Side Chain | Propylaminoethyl oxo | Difluoromethylthio |
| Molecular Weight | 477.5 g/mol | 433.5 g/mol |
| Key Functional Groups | Amide, ketone, trifluoromethyl | Thioether, methoxy, difluoromethyl |
Functional Group Impact on Properties
- Trifluoromethyl vs. Methoxy : The trifluoromethyl group increases electronegativity and steric bulk compared to methoxy, likely improving membrane permeability but reducing aqueous solubility .
- Propylaminoethyl oxo vs. Difluoromethylthio: The former introduces hydrogen-bond donors (amide NH, ketone O), enhancing interactions with biological targets or crystal lattice partners. The latter’s thioether and difluoromethyl groups prioritize hydrophobic interactions .
Hypothesized Pharmacological and Crystallographic Behavior
- Target Compound: The propylaminoethyl oxo group may facilitate hydrogen-bonded supramolecular architectures, as observed in Etter’s graph-set analysis of amide-containing systems . The trifluoromethyl group could stabilize π-stacking in crystal lattices, a common feature in SHELX-refined structures .
Research Findings and Limitations
- Crystallography : Neither compound’s crystal structure is published, but SHELX-based refinement methods are standard for such heterocyclic systems .
- Structure-Activity Relationships (SAR) : The analog’s methoxy group may confer milder electronic effects compared to the target’s trifluoromethyl, suggesting divergent biological target affinities.
- Synthetic Challenges: Introducing the propylaminoethyl oxo chain likely requires multi-step functionalization, increasing synthetic complexity relative to the analog’s simpler thioether linkage.
Biological Activity
N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a novel compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H22N4O2S
- Molecular Weight : 370.47 g/mol
Biological Activity Overview
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities including:
- Antioxidant Activity : Studies have shown that thieno[3,4-c]pyrazole compounds can act as antioxidants. For instance, a study assessed their protective effects against oxidative stress induced by 4-nonylphenol in Nile fish erythrocytes, demonstrating significant reductions in cell malformations compared to controls .
- Antimicrobial Properties : Various derivatives of pyrazole compounds have been tested for their antimicrobial efficacy. In vitro assays have revealed that certain thieno[3,4-c]pyrazole derivatives exhibit notable activity against various bacterial strains and fungi .
- Anticancer Potential : The compound has been investigated for its anticancer properties. Thieno[3,4-c]pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Some studies suggest that these compounds inhibit specific enzymes involved in inflammatory processes and cancer progression.
- Modulation of Signaling Pathways : The compound may influence signaling pathways such as MAPK (Mitogen-Activated Protein Kinase), which are crucial in regulating cell growth and survival.
Case Study 1: Antioxidant Activity in Fish Models
A study evaluated the effects of various thieno[3,4-c]pyrazole compounds on erythrocytes from African catfish exposed to 4-nonylphenol. The results indicated a significant reduction in altered erythrocyte morphology when treated with thieno[3,4-c]pyrazole derivatives compared to untreated groups.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound 7a | 12 ± 1.03 |
| Compound 7b | 0.6 ± 0.16 |
| Compound 7e | 28.3 ± 2.04 |
| Compound 8 | 29.1 ± 3.05 |
This data highlights the potential of these compounds as protective agents against oxidative damage in aquatic species .
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that certain thieno[3,4-c]pyrazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins, indicating their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
